molecular formula C18H35ClN2O6S B1262773 (4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B1262773
M. Wt: 443 g/mol
InChI Key: POUMFISTNHIPTI-RNNGZWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.
Lincomycin Hydrochloride is the hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

  • A practical method for synthesizing orally active CCR5 antagonists has been developed. This involves synthesizing methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate followed by the Suzuki−Miyaura reaction, hydrolysis, and amidation (Ikemoto et al., 2005).

Ring Opening in Carbapenem-derived Esters

  • Ethylamine and ethanolamine reactions with specific carbapenem-derived esters result in the opening of the β-lactam ring and simultaneous amidation of the ester groups. This leads to the formation of enantiomerically pure pyrrolidine derivatives (Valiullina et al., 2020).

Synthesis and Pharmacological Activity of Pyrrolidine Derivatives

  • The study focuses on the synthesis of various optical isomers of 4-amino-5-chloro-2-methoxy-N-(pyrrolidinyl)benzamide and their affinity for serotonin receptors. This highlights the potential for developing novel pharmaceuticals (Yanagi et al., 1999).

Non-iterative Asymmetric Synthesis of Polyketide Spiroketals

  • This study showcases the synthesis of spiroketals from methylenebis[furan], which led to the development of compounds with potential cytotoxicity towards cancer cell lines. This contributes to the exploration of new cancer treatment options (Meilert et al., 2004).

Synthesis of 4-Fluoropyrrolidine Derivatives

  • The research outlines the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This has implications for the development of new medications (Singh & Umemoto, 2011).

Metabolism and Disposition of HIV Integrase Inhibitors

  • The use of 19F-NMR spectroscopy in analyzing the metabolic fate and excretion balance of HIV integrase inhibitors offers valuable insights into their pharmacokinetics, aiding the development of effective HIV treatments (Monteagudo et al., 2007).

Antibacterial Activity of Pyridonecarboxylic Acids

  • The synthesis and evaluation of pyridonecarboxylic acids with potential antibacterial activity highlight their effectiveness against various bacterial strains, contributing to the search for new antibiotics (Egawa et al., 1984).

properties

Product Name

(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443 g/mol

IUPAC Name

(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10-,11?,12-,13?,14?,15-,16-,18?;/m1./s1

InChI Key

POUMFISTNHIPTI-RNNGZWBSSA-N

Isomeric SMILES

CCC[C@@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2C(C([C@H](C(O2)SC)O)O)O)C(C)O.Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 2
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 3
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 4
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 5
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

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